4-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a fused thieno-pyrimidine system. The presence of these functional groups and rings imparts significant biological and chemical properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 4-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the cyclization of 3-amino-thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-(4-Benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield thieno[3,2-d]pyrimidin-4-ones or thieno[3,4-b]pyridine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has shown promise as an antimicrobial agent, with studies demonstrating its effectiveness against various bacterial strains . In the field of material science, it has been explored for its potential use in the development of novel materials with unique electronic properties .
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been found to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound can induce genomic instability in cancer cells, leading to cell death. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
4-(4-Benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine can be compared with other similar compounds, such as tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives and pyrrolo[2,3-d]pyrimidine derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives have shown significant antimalarial activity , while pyrrolo[2,3-d]pyrimidine derivatives have been studied as multi-targeted kinase inhibitors with potential anticancer applications . The unique combination of the piperazine ring and benzyl group in this compound contributes to its distinct biological properties and potential therapeutic applications.
Properties
IUPAC Name |
12-(4-benzylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4S/c1-2-5-15(6-3-1)13-23-9-11-24(12-10-23)19-18-16-7-4-8-17(16)25-20(18)22-14-21-19/h1-3,5-6,14H,4,7-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUNLHPDPRSDGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.